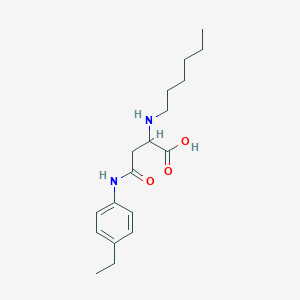

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-ethylanilino)-2-(hexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-3-5-6-7-12-19-16(18(22)23)13-17(21)20-15-10-8-14(4-2)9-11-15/h8-11,16,19H,3-7,12-13H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQSMQXURNXLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with hexylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can be contextualized against related butanoic acid derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Butanoic Acid Derivatives

*Estimated based on molecular formula C₁₈H₂₇N₂O₃.

Key Observations

Substituent Effects on Bioactivity: The 4-ethylphenyl group in the target compound (para-substituted) may confer better conformational stability compared to ortho-substituted analogs (e.g., 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid), where steric effects could disrupt hydrogen-bonding networks .

Crystallographic and Solubility Trends: Compounds with hydrogen-bonding groups (e.g., carboxylic acid, amide) exhibit intermolecular interactions (O–H⋯O, N–H⋯O) that stabilize crystal structures . The target compound’s hexyl chain may reduce crystallinity, enhancing solubility in lipid-rich environments. Ortho-substituted derivatives (e.g., 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid) show dihedral angles between aromatic and amide planes (~36°), influencing packing efficiency and melting points .

Synthetic Considerations :

- The synthesis of analogous compounds (e.g., ) involves reacting activated dihydrofuran diones with aryl amines. The target compound’s synthesis would likely require sequential amidation steps with 4-ethylphenylamine and hexylamine .

Pharmacological Potential: While highlights anti-inflammatory and antimicrobial activities in amide derivatives, the target compound’s hexyl chain may extend its half-life or alter target specificity compared to acetylphenyl or methylidene analogs .

Biological Activity

Overview

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, also known by its CAS number 1029938-43-9, is an organic compound with potential biological activity due to its complex structure that includes both aromatic and aliphatic components. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its possible interactions with biological systems.

- Molecular Formula : C18H28N2O3

- Molecular Weight : 320.433 g/mol

- Structure : The compound features a 4-oxobutanoic acid moiety, which is significant for its acidic properties and potential reactivity in biological systems.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may alter the activity of these targets through binding interactions, which can lead to various biological effects. Detailed studies are still required to elucidate the exact pathways involved.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death. For instance, studies on related naphthoquinone derivatives demonstrated a capacity to reduce cell viability significantly through necrosis and apoptosis mechanisms .

- Antioxidant Activity : Compounds containing similar structural motifs have been evaluated for their ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

- Cytotoxicity Assays : A study using derivatives of this compound demonstrated cytotoxic effects in human colon cancer cell lines (HCT116), where the compounds induced significant apoptosis rates correlating with increased levels of pro-apoptotic markers .

- Pharmacological Evaluation : In a comparative study, derivatives were assessed for their interaction with key cellular pathways, revealing that modifications in the aromatic moiety could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme/receptor binding |

| 4-((4-Methylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | High | High | Apoptosis induction via ROS modulation |

| 1,4-Naphthoquinone derivatives | High | Very High | Mitochondrial dysfunction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.